4-chloro-N-{[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-chloro-N-{[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a carbamothioyl linkage to a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions
Preparation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of Carbamothioyl Linkage: The carbamothioyl group can be introduced by reacting the benzoxazole derivative with an isothiocyanate in the presence of a base.
Attachment of Benzamide Core: The final step involves coupling the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoxazole moiety can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like ammonia (NH3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-{[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, while the carbamothioyl linkage may facilitate binding to proteins or nucleic acids. The chloro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{[3-hydroxy-4-(benzoxazol-2-yl)phenyl]carbamothioyl}benzamide: Lacks the methyl group on the benzoxazole moiety.
4-chloro-N-{[3-hydroxy-4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide: Has a different substitution pattern on the benzoxazole ring.
Uniqueness
The presence of the 6-methyl group on the benzoxazole moiety in 4-chloro-N-{[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide distinguishes it from similar compounds, potentially altering its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-chloro-N-[[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-12-2-9-17-19(10-12)29-21(25-17)16-8-7-15(11-18(16)27)24-22(30)26-20(28)13-3-5-14(23)6-4-13/h2-11,27H,1H3,(H2,24,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXZPNWADWGGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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